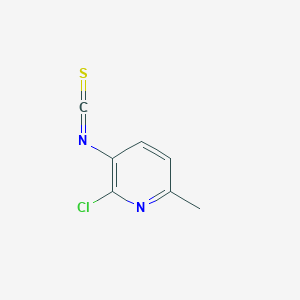

2-Chloro-3-isothiocyanato-6-methylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The pyridine ring, a nitrogen-bearing heterocycle, holds a privileged position in chemical and pharmaceutical research. figshare.comresearchgate.net As an isostere of benzene, its structure is foundational to a vast number of compounds, both natural and synthetic. chemicalbook.com In nature, the pyridine scaffold is present in essential molecules like vitamins (niacin and pyridoxine) and coenzymes such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), which is fundamental to redox reactions in biological systems. researchgate.net

In medicinal chemistry, the pyridine nucleus is a core component in thousands of drug molecules. figshare.com Its presence can significantly influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and bioavailability. The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for drug-receptor interactions. A glance at the U.S. Food and Drug Administration (FDA) database reveals that pyridine-containing drugs make up a significant portion of all approved N-heterocyclic pharmaceuticals. researchgate.net

The synthetic versatility of the pyridine ring allows for its functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of molecules. This adaptability has led to the incorporation of pyridine scaffolds into a wide array of therapeutic agents, targeting a diverse range of diseases. researchgate.netchemicalbook.com

Role of Isothiocyanate Functionalities as Reactive Intermediates and Bioactive Moiety Precursors

The isothiocyanate group (–N=C=S) is a highly reactive and valuable functional group in organic chemistry. Isothiocyanates are characterized as highly reactive organo-sulfur phytochemicals. nih.gov Their reactivity stems from the electrophilic nature of the central carbon atom, which is susceptible to nucleophilic attack by amines, thiols, and alcohols. This reactivity makes isothiocyanates powerful intermediates for the synthesis of a wide variety of sulfur and nitrogen-containing heterocycles, such as thioureas, thiazoles, and thiocarbamates.

Beyond their role as synthetic intermediates, isothiocyanates are well-documented for their diverse biological activities. cymitquimica.com They are found in cruciferous vegetables and are responsible for many of their health benefits. These compounds have been shown to possess anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.gov The biological activity of isothiocyanates is often attributed to their ability to covalently modify proteins, such as by reacting with the thiol groups of cysteine residues to form dithiocarbamates. This ability to interact with biological macromolecules makes them valuable precursors for the design of novel bioactive agents.

Overview of 2,3,6-Trisubstituted Pyridines and Their Synthetic Utility

Pyridines with a 2,3,6-trisubstitution pattern are an important subclass of pyridine derivatives, offering a specific arrangement of functional groups that can be exploited for further chemical transformations. The development of efficient and regioselective methods for the synthesis of these scaffolds is a significant area of research in organic chemistry. figshare.com

Various synthetic strategies have been developed to access these structures, often involving multicomponent reactions or metal-catalyzed cross-coupling reactions. researchgate.net These methods provide routes to complex pyridine scaffolds with good functional group tolerance. For example, one-pot synthesis methods using copper-catalysis have been shown to be highly efficient. researchgate.net The specific placement of substituents at the 2, 3, and 6 positions allows for precise control over the molecule's three-dimensional structure and electronic properties, which is critical in areas like drug design and materials science. The utility of these compounds lies in their capacity to serve as versatile intermediates, where each substituent can be independently modified to build more complex molecular frameworks.

Contextualizing 2-Chloro-3-isothiocyanato-6-methylpyridine within Current Research Paradigms for Novel Heterocycle Development

The compound this compound emerges as a molecule of significant interest when viewed through the lens of modern heterocycle development. While specific research on this exact compound is not extensively detailed in publicly available literature, its structure alone suggests considerable potential as a synthetic building block. It combines three key features that are highly sought after in synthetic and medicinal chemistry: a pyridine core, a halogen atom for cross-coupling, and a reactive isothiocyanate group.

The substitution pattern of this molecule is particularly noteworthy:

The 6-methyl group can influence the molecule's solubility and steric environment.

The 2-chloro substituent serves as a versatile synthetic handle. It can readily participate in a wide range of cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig couplings), allowing for the introduction of carbon, nitrogen, or oxygen-based substituents at this position. This provides a straightforward pathway to elaborate the pyridine core.

The 3-isothiocyanato group is a potent electrophile, ready to react with various nucleophiles. This allows for the facile construction of diverse heterocyclic systems fused to the pyridine ring or the introduction of thiourea-based functionalities, which are common in pharmacologically active compounds.

This trifunctional arrangement makes this compound a highly attractive intermediate for the creation of chemical libraries of novel, complex heterocyclic compounds. Researchers can utilize this molecule to systematically explore the chemical space around the 2,3,6-trisubstituted pyridine scaffold, making it a valuable tool in the search for new bioactive agents and functional materials.

Data Tables

Table 1: Key Functional Groups and Their Significance

| Functional Group | Position on Pyridine Ring | Significance in Synthesis and Medicinal Chemistry |

|---|---|---|

| Pyridine | Core Scaffold | Foundational structure in numerous FDA-approved drugs; influences solubility, bioavailability, and receptor binding. |

| Methyl | 6 | Can modulate lipophilicity and steric interactions; provides a site for potential metabolic oxidation. |

| Chloro | 2 | Excellent leaving group for nucleophilic substitution and a key partner in metal-catalyzed cross-coupling reactions. |

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent Class | Potential Product Class |

|---|---|---|

| Nucleophilic addition to Isothiocyanate | Primary/Secondary Amines | Substituted Thioureas |

| Cyclization involving Isothiocyanate | o-Phenylenediamines | Benzimidazoles |

| Suzuki Cross-Coupling at Chloro position | Boronic Acids/Esters | Aryl- or Heteroaryl-substituted Pyridines |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-isothiocyanato-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c1-5-2-3-6(9-4-11)7(8)10-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNYYWNZDHENPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N=C=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 Isothiocyanato 6 Methylpyridine and Analogous Structures

Precursor Synthesis and Regioselective Functionalization

The foundational step in synthesizing the target compound is the creation of a 2-chloro-6-methylpyridine (B94459) scaffold. This intermediate is crucial as it provides the necessary chlorine atom at the C2 position and the methyl group at the C6 position, setting the stage for the final functionalization.

The synthesis of 2-chloro-6-methylpyridine derivatives can be approached through several synthetic pathways. A common and effective method involves the N-oxidation of a methylpyridine followed by a deoxygenative chlorination. Alternative routes offer different strategies to achieve the same key intermediate.

A prevalent strategy for introducing a chlorine atom at the C2 position of a pyridine (B92270) ring involves the reaction of a pyridine N-oxide with a chlorinating agent. This process typically begins with the N-oxidation of the parent heterocycle, followed by reaction with reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride. researchgate.net

The synthesis of the N-oxide precursor, such as 2-methylpyridine (B31789) N-oxide, is often achieved by treating the corresponding methylpyridine with an oxidizing agent. For example, 2-chloro-5-methylpyridine (B98176) can be oxidized to its N-oxide by reacting it with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. google.com

| Precursor | Reagent | Product | Yield |

| 3-Methylpyridine-N-oxide | POCl₃ / Diisooctylamine | 2-Chloro-5-methylpyridine | Not specified google.com |

| Pyridine N-oxide | Oxalyl Chloride | 2-Chloropyridine (B119429) | Not specified researchgate.net |

| 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide | Acetyl Chloride | 4-Chloro-2,6-dimethylpyridine (B1297441) N-oxide | Not specified rsc.org |

| 2-chloro-5-methylpyridine | m-CPBA | 2-chloro-5-methylpyridine-N-oxide | Not specified google.com |

Beyond the N-oxide route, other methods exist for the synthesis of chloromethylpyridines. Direct chlorination of picoline isomers can be a route, but it may lead to mixtures of products and issues with regioselectivity. For instance, the preparation of 2-chloro-5-trichloromethylpyridine can start from the chlorination of 2-chloro-5-methylpyridine, which itself can be obtained from the chlorination of beta-picoline. epo.org

Another alternative approach bypasses the use of picoline precursors. A method described for preparing 2-chloro-5-methylpyridine involves condensing propionaldehyde (B47417) with an acrylic ester. The resulting 4-formylpentanoate ester is then aminated and cyclized to form a dihydropyridone. This intermediate is subsequently halogenated and dehydrohalogenated to yield 5-methyl-2(1H)-pyridone, which is then chlorinated to give the desired 2-chloro-5-methylpyridine. epo.org This multi-step synthesis offers an alternative for constructing the pyridine ring with the desired substitution pattern.

With the 2-chloro-6-methylpyridine scaffold in hand, the next critical step is the introduction of the isothiocyanate (-N=C=S) group at the C3 position. This is typically achieved by first installing an amino group at this position, which then serves as a handle for conversion to the isothiocyanate.

The transformation of a primary amine to an isothiocyanate is a well-established reaction in organic synthesis. wikipedia.org The key precursor for this step is 3-amino-2-chloro-6-methylpyridine. The synthesis of a similar compound, 2-chloro-3-amino-4-methylpyridine (B1178857), involves the conversion of a 3-cyano intermediate to a 3-amido compound using a strong acid like sulfuric acid. The resulting 3-amido intermediate is then subjected to a Hofmann rearrangement, typically using a strong base (like sodium hydroxide) and bromine, to yield the 3-amino product. google.com

Once the 3-amino-2-chloro-6-methylpyridine is obtained, it can be converted to the target isothiocyanate. A common method for this transformation is the use of thiophosgene (B130339) (CSCl₂). The amine acts as a nucleophile, attacking the electrophilic carbon of thiophosgene, leading to the formation of the isothiocyanate with the elimination of two molecules of HCl.

Another widely used approach involves reacting the amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent to yield the isothiocyanate. mdpi.comchemicalbook.com

The use of carbon disulfide (CS₂) provides a valuable alternative to the highly toxic thiophosgene for synthesizing isothiocyanates from amines. This method proceeds in two stages. First, the primary amine (e.g., 3-amino-2-chloro-6-methylpyridine) reacts with carbon disulfide in the presence of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to form an in situ dithiocarbamate salt. mdpi.com

In the second stage, a desulfurizing agent is added to promote the elimination of H₂S and formation of the isothiocyanate. A variety of reagents can effect this transformation. An effective one-pot procedure has been developed using aqueous iron(III) chloride (FeCl₃·6H₂O) for the desulfurization step. mdpi.com This method has been shown to be effective for a range of pyridyl amines, affording the corresponding pyridyl isothiocyanates in moderate to good yields. mdpi.com This approach is particularly advantageous as it avoids harsh reagents and often proceeds under mild conditions.

| Amine Precursor | Reagents | Intermediate | Product | Yield |

| Generic Pyridyl Amine | 1. CS₂, DABCO 2. FeCl₃·6H₂O | Dithiocarbamate Salt | Pyridyl Isothiocyanate | Moderate to Good mdpi.com |

| Generic Amine | 1. CS₂ 2. Triton-B | Trithiocarbonate | Isothiocyanate | 80-99% chemicalbook.com |

Introduction of the Isothiocyanate Group at the C3 Position

Nucleophilic Substitution Reactions for Isothiocyanate Formation

The formation of the isothiocyanate group (-N=C=S) on the pyridine ring at the 3-position is a key transformation. This is typically achieved via a nucleophilic substitution pathway starting from the corresponding primary amine, 2-chloro-3-amino-6-methylpyridine. The amine group acts as a nucleophile, attacking a thiocarbonyl donor.

A prevalent method involves the in situ generation of a dithiocarbamate salt, which is subsequently decomposed to the isothiocyanate. chemrxiv.org The reaction sequence is initiated by the treatment of the primary amine with carbon disulfide (CS₂) in the presence of a base. The amine's lone pair of electrons performs a nucleophilic attack on the electrophilic carbon of CS₂, forming a dithiocarbamic acid intermediate, which is then deprotonated by the base to yield the more stable dithiocarbamate salt.

This dithiocarbamate intermediate is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. Common desulfurizing agents include iron(III) chloride (FeCl₃), tosyl chloride, or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.govresearchgate.netorganic-chemistry.org The use of these reagents facilitates the elimination of the second sulfur atom, leading to the formation of the desired isothiocyanate product. chemrxiv.org

Alternative thiocarbonyl transfer reagents can also be employed, such as thiophosgene (CSCl₂) or its derivatives like phenyl chlorothionoformate. chemrxiv.org However, the high toxicity of thiophosgene often leads to the preference for the carbon disulfide-based methods. mdpi.com

Convergent and Divergent Synthetic Approaches to the Target Compound

The synthesis of 2-chloro-3-isothiocyanato-6-methylpyridine can be approached through both convergent and divergent strategies, depending on the desired efficiency and the availability of starting materials.

One-Step Coupling Reactions with Substituted Pyridines and Isothiocyanate Precursors

A highly efficient and convergent approach is the one-pot synthesis of pyridyl isothiocyanates from their corresponding amines. chemrxiv.org This method combines the formation of the dithiocarbamate salt and its subsequent desulfurization into a single procedural step without the isolation of intermediates.

For the synthesis of this compound, the precursor 2-chloro-3-amino-6-methylpyridine would be reacted with carbon disulfide in the presence of a suitable base. Following the formation of the dithiocarbamate salt, an aqueous solution of iron(III) chloride is added to the reaction mixture to induce desulfurization and afford the final product. chemrxiv.org This one-pot process is advantageous due to its operational simplicity and reduced reaction time.

Another one-pot strategy involves the use of propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) as the desulfurating agent for the dithiocarbamate intermediate. organic-chemistry.org Similarly, a two-step, one-pot reaction using tosyl chloride as the decomposition agent for the in situ generated dithiocarbamate salt has proven effective for a range of alkyl and aryl isothiocyanates. organic-chemistry.org

Multi-step Synthetic Sequences for Controlled Functionalization

A divergent, multi-step approach allows for the controlled introduction of functional groups and can be adapted for the synthesis of various analogous structures. A plausible synthetic route to this compound could originate from a readily available starting material like 2,6-lutidine (2,6-dimethylpyridine). chemicalbook.comwikipedia.org

A potential multi-step sequence is outlined below:

Nitration: The selective nitration of a substituted picoline, such as 2-amino-4-picoline, can introduce a nitro group at the 3-position. However, this reaction can suffer from a lack of regioselectivity, yielding a mixture of 3-nitro and 5-nitro isomers. google.comgoogle.com

Chlorination: The pyridine ring can be chlorinated. For instance, the conversion of a hydroxypyridine to a chloropyridine can be achieved using reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). google.com

Amide Formation and Hofmann Rearrangement: A carboxylic acid or cyano group on the pyridine ring can be converted to a primary amine. For example, a 3-cyanopyridine (B1664610) derivative can be hydrolyzed to the corresponding amide, which then undergoes a Hofmann rearrangement using a strong base and a halide (e.g., NaOH and Br₂) to yield the 3-aminopyridine. google.com

Formation of the Aminopyridine Precursor: Following a series of functional group interconversions, the key intermediate, 2-chloro-3-amino-6-methylpyridine, is synthesized. A patented process describes the synthesis of the isomeric 2-chloro-3-amino-4-methylpyridine from malononitrile (B47326) and acetylacetaldehyde dimethyl acetal (B89532) through a series of condensation, cyclization, chlorination, hydrolysis, and rearrangement steps. google.com A similar strategy could be envisioned for the 6-methyl isomer.

Isothiocyanate Formation: The final step involves the conversion of the 2-chloro-3-amino-6-methylpyridine to the target compound using one of the methods described in section 2.1.2.3, such as the reaction with carbon disulfide and subsequent desulfurization.

This multi-step approach, while longer, offers the flexibility to introduce various substituents on the pyridine ring at different stages of the synthesis, allowing for the creation of a library of analogous compounds. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and success of the synthesis of this compound are highly dependent on the careful control of reaction conditions.

Solvent Selection and Its Impact on Reaction Efficiency

The choice of solvent plays a critical role in the formation of the dithiocarbamate intermediate and its subsequent conversion to the isothiocyanate. For the initial reaction of the amine with carbon disulfide, solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are commonly used. chemrxiv.org The polarity of the solvent can influence the rate of dithiocarbamate salt formation.

In some cases, environmentally benign reaction media like deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have been shown to be highly effective for the synthesis of dithiocarbamates, often leading to high yields and short reaction times without the need for traditional organic solvents. scispace.com The solubility of the dithiocarbamate salts is also a key consideration; ammonium, sodium, or potassium salts are generally water-soluble, while their metal complexes tend to be insoluble in water but soluble in organic solvents like pyridine and DMSO. nih.govresearchgate.net

The selection of the base is also crucial and is often tied to the solvent system. Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been successfully used in THF, while stronger bases like sodium hydride (NaH) may be required in DMF, particularly for less nucleophilic (electron-deficient) aminopyridines. chemrxiv.org

Below is a table summarizing the effect of different bases and solvents on the yield of a model pyridyl isothiocyanate synthesis.

| Base | Solvent | Yield (%) |

| DABCO | THF | 85 |

| Et₃N | THF | 73 |

| DBU | THF | 68 |

| Pyridine | THF | 21 |

| DABCO | CH₂Cl₂ | 75 |

| DABCO | Dioxane | 63 |

| DABCO | CH₃CN | 52 |

| DABCO | DMF | 41 |

Data adapted from a representative synthesis of a pyridyl isothiocyanate. chemrxiv.org

Temperature and Pressure Control in Reaction Kinetics and Thermodynamics

Temperature is a critical parameter for controlling the reaction rate and selectivity. The formation of the dithiocarbamate salt is typically carried out at room temperature or below, as the reaction is often exothermic. nih.gov Subsequent desulfurization steps may require heating. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times for the desulfurization step, with optimal temperatures around 90°C. nih.govresearchgate.net

While atmospheric pressure is generally sufficient for these reactions, variations in pressure can influence reaction kinetics. Increased pressure can accelerate reaction rates, particularly for reactions with a negative activation volume. However, for the synthesis of isothiocyanates under the described conditions, pressure control is not commonly reported as a critical optimization parameter. The reactions are typically carried out in standard laboratory glassware at atmospheric pressure. The primary focus for optimization remains on the choice of reagents, solvent, and temperature to achieve the desired yield and purity of this compound.

Catalytic and Non-Catalytic Systems for Isothiocyanation Reactions

The synthesis of pyridyl isothiocyanates, including analogs of this compound, is predominantly achieved through the formation of a dithiocarbamate salt intermediate from a primary amine, followed by a desulfurization step. nih.govnih.gov This two-step process can be conducted using a variety of catalytic and non-catalytic systems.

A prevalent non-catalytic, one-pot method for preparing pyridyl isothiocyanates involves the reaction of the corresponding aminopyridine with carbon disulfide in the presence of a suitable base to form the dithiocarbamate salt in situ. This intermediate is then treated with a desulfurizing agent, such as aqueous iron(III) chloride, to yield the final isothiocyanate product. nih.gov A range of desulfurizing agents can be employed, including tosyl chloride, hydrogen peroxide, and sodium persulfate, each with its own advantages regarding reaction conditions and substrate scope. nih.govrsc.org For instance, tosyl chloride allows for the in situ generation of dithiocarbamate salts and their subsequent conversion to isothiocyanates via labile thiotosyl ester intermediates, often resulting in high yields within a short timeframe. nih.gov

Catalytic systems offer an alternative, often milder, route. Amine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-(Dimethylamino)pyridine (DMAP) have been shown to significantly increase the reaction rate of dithiocarbamate formation. cbijournal.comkiku.dk In some advanced methods, visible-light photoredox catalysis has been employed for the synthesis of isothiocyanates from primary amines and carbon disulfide, utilizing a photocatalyst like Rose Bengal in the presence of a base such as DBU. organic-chemistry.org This approach represents a mild, metal-free alternative to traditional methods. organic-chemistry.org Furthermore, metal-based reagents like cobalt(II) chloride and copper(II) sulfate (B86663) can act as efficient and air-stable catalysts for the desulfurization of dithiocarbamate salts under mild conditions. nih.gov

The choice between these systems is critical and often depends on the reactivity of the amine substrate. Highly electron-deficient aminopyridines, for example, exhibit weaker nucleophilicity, making the initial formation of the dithiocarbamate intermediate more challenging and influencing the selection of the base and reaction conditions. nih.govchemrxiv.org

Application of Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique for the production of isothiocyanates, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reactions. nih.govmdpi.com

This technology has been successfully applied to various isothiocyanate synthesis protocols. For instance, the desulfurization of in situ generated dithiocarbamates can be accelerated using microwave irradiation. mdpi.comresearchgate.net In one documented approach, phenethylamine (B48288) was converted to its dithiocarbamate intermediate at room temperature, which was then subjected to microwave-assisted desulfurization at 90°C, yielding the target isothiocyanate in just 3 minutes with a 90% yield. mdpi.com

Microwave assistance is versatile, facilitating the synthesis of both aliphatic and aromatic isothiocyanates. mdpi.comresearchgate.net The technique is compatible with various reagent systems, including the use of Lawesson's reagent for the sulfurization of isocyanates, a process that is extremely fast under microwave conditions. nih.gov The significant enhancement in reaction rate under microwave irradiation is a consistent observation across different synthetic strategies.

| Method | Starting Material | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | Phenethylamine | Desulfurization with DMT/NMM/TsO⁻ at 90°C | Not specified (typically hours) | Lower than MW | mdpi.com |

| Microwave | Phenethylamine | Desulfurization with DMT/NMM/TsO⁻ at 90°C | 3 minutes | 90% | mdpi.com |

| Conventional | Isocyanides | Thionation with Lawesson's Reagent | Longer duration | Lower yields | nih.gov |

| Microwave | Isocyanides | Thionation with Lawesson's Reagent | Minutes | Higher yields | nih.gov |

Mechanistic Investigations of Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and its analogs. The primary pathway involves the formation and subsequent decomposition of dithiocarbamate intermediates.

Elucidation of Proposed Reaction Mechanisms for Isothiocyanate Introduction

The most widely accepted mechanism for the synthesis of isothiocyanates from primary amines begins with the nucleophilic attack of the amine on the electrophilic carbon atom of carbon disulfide. nih.govrsc.org This initial step, which is typically reversible, forms a transient dithiocarbamic acid intermediate. nih.gov

Alternative mechanisms have also been proposed. A visible-light photocatalysis method suggests a pathway that proceeds through dithiocarbamate formation, followed by a single-electron transfer (SET) process initiated by the photocatalyst, ultimately leading to the isothiocyanate product. organic-chemistry.org

Identification and Characterization of Reaction Intermediates

The primary and most crucial intermediates in these synthetic pathways are dithiocarbamic acids and their corresponding dithiocarbamate salts. nih.govrsc.org While the dithiocarbamic acid is a fleeting species, the dithiocarbamate salt is often stable enough to be isolated, though one-pot procedures where it is generated in situ are common. nih.govnih.gov

Depending on the specific reagents used, other intermediates can be formed. When tosyl chloride is employed as the desulfurizing agent, labile thiotosyl esters are formed as intermediates, which then readily decompose to the desired isothiocyanate. nih.gov In the oxidation of dithiocarbamates derived from primary amines, unstable thiuram disulfides can be formed, which subsequently decompose to yield isothiocyanates. rsc.org

Kinetic Studies to Understand Reaction Rates and Factors Influencing Them

The choice of base plays a pivotal role in the rate of dithiocarbamate formation. The addition of a base catalyzes the reaction by converting the transient dithiocarbamic acid into its more stable salt form, thereby driving the equilibrium forward. nih.govmdpi.com Studies on the synthesis of pyridyl isothiocyanates have shown that bases with greater ion pair basicity, such as 1,4-Diazabicyclo[2.2.2]octane (DABCO), are more effective at facilitating the generation of dithiocarbamates compared to bases like triethylamine (B128534) (Et3N). nih.gov

| Entry | Base | Conversion of Amine (%) | Overall Yield (%) |

|---|---|---|---|

| 1 | K₂CO₃ | 31 | 11 |

| 2 | KOH | 46 | 25 |

| 3 | Pyridine | 0 | trace |

| 4 | Et₃N | 85 | 77 |

| 5 | DABCO | 100 | 96 |

| 6 | DBU | 100 | 90 |

| 7 | DMAP | 100 | 90 |

*Data derived from a study on the one-pot synthesis of 2-chloro-5-isothiocyanatopyridine, an analog structure. Conditions: amine (1 equiv), CS₂ (3 equiv), base (2 equiv), THF solvent, followed by desulfurization with FeCl₃·6H₂O. nih.gov

The second stage, the desulfurization of the dithiocarbamate intermediate, is dependent on the reactivity of the chosen desulfurizing agent. The selection of this reagent, whether it be a metal salt, an oxidizing agent, or a reagent like tosyl chloride, will determine the conditions and time required for the conversion to the final isothiocyanate product. nih.gov

Chemical Reactivity and Derivatization of 2 Chloro 3 Isothiocyanato 6 Methylpyridine

Reactions Involving the Isothiocyanate Group

The isothiocyanate (–N=C=S) group is a heterocumulene characterized by a highly electrophilic central carbon atom. This inherent reactivity makes it a prime target for a wide array of nucleophiles, leading to the formation of various derivatives and heterocyclic systems.

Nucleophilic Additions to the Isothiocyanate Moiety

The carbon atom of the isothiocyanate group is susceptible to attack by nitrogen, oxygen, and sulfur nucleophiles. These addition reactions are fundamental to the derivatization of 2-Chloro-3-isothiocyanato-6-methylpyridine.

The reaction between an isothiocyanate and a primary or secondary amine is a classic, high-yielding method for the synthesis of substituted thioureas. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate, resulting in the formation of a C-N bond and yielding a thiourea (B124793) derivative. This reaction is typically rapid and can be performed under mild conditions.

The reaction of this compound with various amines would produce a range of N-(2-chloro-6-methylpyridin-3-yl)-N'-substituted thioureas.

Table 1: Representative Thiourea Derivatives from this compound This table presents potential products from the reaction of this compound with selected amines, based on established isothiocyanate reactivity.

| Amine Reactant | Chemical Name | Resulting Thiourea Product |

| Aniline | Phenylamine | 1-(2-Chloro-6-methylpyridin-3-yl)-3-phenylthiourea |

| Benzylamine | Phenylmethanamine | 1-Benzyl-3-(2-chloro-6-methylpyridin-3-yl)thiourea |

| Morpholine | Tetrahydro-1,4-oxazine | (2-Chloro-6-methylpyridin-3-yl)carbamothioylmorpholine |

| Cyclohexylamine | Cyclohexanamine | 1-(2-Chloro-6-methylpyridin-3-yl)-3-cyclohexylthiourea |

The isothiocyanate group is a key precursor for the synthesis of various sulfur-containing heterocycles. These reactions typically proceed through an initial nucleophilic addition to the isothiocyanate, followed by an intramolecular cyclization.

Thiazole (B1198619) Synthesis: 2-Aminothiazoles can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. encyclopedia.pub Derivatives of this compound can serve as precursors to the necessary thiourea intermediates for such cyclizations. For instance, reaction with an α-amino ketone could lead to a thiourea that subsequently cyclizes to a thiazole ring.

Thiadiazole Synthesis: 1,3,4-Thiadiazoles are readily accessible from isothiocyanates. One common method involves the reaction of an isothiocyanate with a hydrazone, which undergoes a tandem nucleophilic addition and intramolecular C-S coupling sequence. rsc.orgrsc.org Another pathway is the reaction of isothiocyanates with acyl hydrazines, which form acylthiosemicarbazide intermediates that can be cyclized under acidic or dehydrating conditions to yield 2,5-disubstituted 1,3,4-thiadiazoles. bu.edu.egnih.gov

Table 2: Potential Heterocyclic Products from this compound This table outlines plausible cyclization reactions and the resulting heterocyclic systems based on general synthetic routes involving isothiocyanates.

| Reactant | Intermediate | Heterocyclic Product |

| α-Amino ketone | N,N'-disubstituted thiourea | Substituted Thiazole |

| Benzaldehyde hydrazone | Thiosemicarbazone | 2-Anilino-5-phenyl-1,3,4-thiadiazole derivative |

| Acetylhydrazine | Acylthiosemicarbazide | 2-Amino-5-methyl-1,3,4-thiadiazole derivative |

Hydrazine (B178648) Derivatives: The reaction of isothiocyanates with hydrazine or its derivatives (e.g., phenylhydrazine, alkyl hydrazines) provides a direct route to thiosemicarbazides. arkat-usa.orgrsc.org The more nucleophilic terminal nitrogen of the hydrazine attacks the isothiocyanate carbon. These thiosemicarbazide (B42300) intermediates are valuable synthons themselves and can be cyclized to form five-membered heterocycles such as 1,2,4-triazoles or 1,3,4-thiadiazoles, depending on the reaction conditions and the substituents. arkat-usa.orgrsc.org

Hydroxylamine Derivatives: Hydroxylamine and its N- or O-alkylated derivatives can also act as nucleophiles. zenodo.org The reaction with this compound is expected to proceed via nucleophilic attack of the nitrogen atom on the isothiocyanate carbon, leading to the formation of N-hydroxythiourea derivatives. In alkaline solutions, hydroxyl ions can directly react with isothiocyanates to form unstable intermediates that protonate to become stable thioureas. srce.hr

Rearrangement Reactions of the Isothiocyanate Functionality

The isothiocyanate group is generally stable under many reaction conditions. However, rearrangements can be induced under specific circumstances. For example, in the presence of strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), certain alkyl-substituted isothiocyanates have been shown to undergo rearrangement to their corresponding thiocyanate (B1210189) (–S–C≡N) isomers. core.ac.uk Another example involves a thieme-connect.comthieme-connect.com-sigmatropic rearrangement of isothiocyanate intermediates formed in situ from propargyl amines, which results in allenyl thiocyanates. researchgate.net While not broadly applicable, these examples indicate that rearrangement of the isothiocyanate functionality in this compound could be possible under specialized catalytic conditions.

Transformations at the Pyridine (B92270) Core

The 2-chloro-6-methylpyridine (B94459) core offers additional sites for chemical modification, primarily through reactions that substitute the chlorine atom. The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine at position 2 for nucleophilic displacement.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is enhanced because the electronegative ring nitrogen can stabilize the negative charge of the intermediate Meisenheimer complex, particularly when the attack occurs at the C-2 or C-4 positions. vaia.comchegg.com Therefore, this compound can react with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to displace the chloride and form new C-N, C-O, or C-S bonds, respectively. Such reactions can be performed under thermal conditions, sometimes at elevated temperatures or pressures, or with microwave assistance. thieme-connect.com

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent also enables participation in transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl linkage. 2-Chloropyridines are known to be effective substrates in Suzuki couplings, providing access to a wide range of aryl-substituted pyridines. thieme-connect.comresearchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It is a highly versatile method for synthesizing aryl amines and has been successfully applied to 2-chloropyridine (B119429) substrates, often showing broad functional group tolerance. nih.govnih.gov

Table 3: Potential Transformations at the Pyridine Core This table summarizes key reactions targeting the chloro-substituent on the pyridine ring of this compound.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| SNAr | Secondary Amine (e.g., Piperidine) | Heat, NMP solvent | 2-Amino-3-isothiocyanatopyridine derivative |

| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Phenyl-3-isothiocyanatopyridine derivative |

| Buchwald-Hartwig Amination | Aniline | Pd catalyst, Ligand, Base (e.g., NaOtBu) | 2-(Phenylamino)-3-isothiocyanatopyridine derivative |

Nucleophilic Aromatic Substitution of the Chlorine Atom

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position towards nucleophilic attack. This reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups.

In the context of this compound, the isothiocyanato group at the adjacent C3 position can electronically influence this substitution. While direct studies on this specific molecule are not extensively documented in publicly available literature, the principles of SNAr on 2-chloropyridines are well-established. Common nucleophiles that can displace the chloride include amines, alkoxides, and thiols.

A documented example of the reactivity of the isothiocyanato group, which proceeds via a related nucleophilic addition mechanism, involves the reaction of this compound with 4-(2,6-difluorophenoxy)pyridin-2-amine. In this reaction, the amino group of the nucleophile attacks the electrophilic carbon of the isothiocyanato group, leading to the formation of a thiourea linkage. This reaction is a key step in the synthesis of more complex heterocyclic systems, such as 5-methylthiazolo[5,4-b]pyridin-2-amine hydrochloride. google.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 2-Chloropyridine Analogs

| Nucleophile | Product Type | Typical Conditions | Reference Yield (%) |

| Primary/Secondary Amine | 2-Aminopyridine | Heat, with or without base | 70-95 |

| Sodium Methoxide | 2-Methoxypyridine | Methanol, reflux | 80-90 |

| Sodium Thiophenoxide | 2-(Phenylthio)pyridine | DMF, room temperature | >90 |

This table presents data for analogous 2-chloropyridine systems to illustrate the potential reactivity of the target compound.

Reactions Involving the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group at the 6-position of the pyridine ring offers another site for functionalization. Common reactions involving methyl groups on aromatic rings include oxidation and halogenation.

Oxidation: The methyl group can be oxidized to various oxidation states, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidizing agent and reaction conditions determines the final product. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group to a carboxylic acid. Milder oxidizing agents, such as selenium dioxide (SeO₂), might yield the corresponding aldehyde.

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator. This provides access to halomethylpyridines, which are versatile intermediates for further synthetic transformations, such as nucleophilic substitution or the formation of organometallic reagents.

Table 2: Potential Reactions of the Methyl Group on a Pyridine Ring

| Reaction | Reagent | Product Functional Group |

| Oxidation | KMnO₄ | Carboxylic Acid (-COOH) |

| Oxidation | SeO₂ | Aldehyde (-CHO) |

| Halogenation | NBS, AIBN | Bromomethyl (-CH₂Br) |

| Halogenation | NCS, AIBN | Chloromethyl (-CH₂Cl) |

This table outlines potential transformations of the methyl group based on general reactivity patterns of methylpyridines.

Electrophilic Aromatic Substitution (if applicable to the pyridine ring)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. The presence of a chlorine atom further deactivates the ring. Therefore, electrophilic substitution on the pyridine ring of this compound is expected to be challenging and would require harsh reaction conditions. If a reaction were to occur, substitution would likely be directed to the C5 position, which is meta to the deactivating chloro and isothiocyanato groups and ortho to the weakly activating methyl group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The chlorine atom at the 2-position can participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent in the presence of a palladium catalyst and a base. This would allow for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the chloropyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction would yield a 2-alkynylpyridine derivative.

The efficiency of these cross-coupling reactions can be influenced by the choice of catalyst, ligands, base, and solvent.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Arylpyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynylpyridine |

This table illustrates potential cross-coupling reactions based on established methods for 2-chloropyridines.

Synergistic Reactivity Between Functional Groups

The proximity of the chloro and isothiocyanato groups on the pyridine ring allows for synergistic reactivity, leading to the formation of complex heterocyclic systems through intramolecular reactions.

Intramolecular Cyclizations Leading to Fused Pyridine Systems

The isothiocyanato group is a versatile functional group that can react with a wide range of nucleophiles. When a nucleophilic center is present or generated in a molecule containing an isothiocyanato group, intramolecular cyclization can occur to form fused heterocyclic rings.

In the case of this compound, if the chlorine atom is first substituted by a nucleophile that contains an additional nucleophilic site (e.g., a hydrazine or a hydroxylamine), the newly introduced group can then react with the adjacent isothiocyanato group to form a fused ring system, such as a pyridothiadiazine or a pyridothiadiazole derivative.

Tandem Reactions and One-Pot Transformations for Complex Scaffold Construction

The multiple reactive sites in this compound make it an ideal substrate for tandem or one-pot reactions, where multiple bond-forming events occur in a single reaction vessel. This approach is highly efficient for the construction of complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 3 Isothiocyanato 6 Methylpyridine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 2-Chloro-3-isothiocyanato-6-methylpyridine, the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S). The theoretical exact mass would be compared against the experimentally measured value. A close agreement between the theoretical and experimental mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, C₇H₅ClN₂S. This level of precision is crucial for differentiating the target compound from potential isomeric impurities or byproducts.

Table 1: Theoretical Isotopic Distribution for C₇H₅ClN₂S

| Isotope | Abundance (%) |

|---|---|

| [M] | 100.0 |

| [M+1] | 8.8 |

| [M+2] | 36.9 |

This table is illustrative and shows the expected relative abundances of the major isotopic peaks for the molecular ion, which would be confirmed by HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecular structure.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and isothiocyanate groups, and the electron-donating effect of the methyl group. The coupling patterns (e.g., doublets, triplets) and coupling constants (J) would reveal the connectivity of the protons on the pyridine (B92270) ring. The methyl group would likely appear as a singlet.

The ¹³C NMR spectrum would provide information on the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of the carbon atoms would be indicative of their chemical environment, with carbons attached to electronegative atoms (Cl, N) appearing at a lower field (higher ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| 2 | - | ~150 |

| 3 | - | ~135 |

| 4 | ~7.8 (d) | ~130 |

| 5 | ~7.2 (d) | ~125 |

| 6 | - | ~160 |

| CH₃ | ~2.5 (s) | ~20 |

Note: These are predicted values based on known substituent effects on pyridine rings and may vary from experimental data. 'd' denotes a doublet and 's' a singlet.

COSY (Correlation Spectroscopy) would establish proton-proton correlations, confirming the connectivity of the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the positions of the substituents on the pyridine ring by observing correlations between the methyl protons and the ring carbons, as well as between the aromatic protons and the carbons bearing the chloro and isothiocyanate groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For a planar molecule like this compound, NOESY can help confirm the relative positions of the substituents.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most characteristic vibration would be the strong, broad asymmetric stretching band of the isothiocyanate (–N=C=S) group, which typically appears in the range of 2000-2200 cm⁻¹. tandfonline.com Other key vibrational modes would include C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretching vibration.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| -N=C=S | Asymmetric Stretch | 2000-2200 (strong, broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Methyl C-H | Stretch | 2850-3000 |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides accurate bond lengths, bond angles, and intermolecular interactions. For this compound, a successful X-ray crystallographic analysis would definitively confirm the connectivity of the atoms and the geometry of the molecule. It would also provide insights into the crystal packing and any non-covalent interactions, such as π-stacking or halogen bonding, that may be present in the solid state. Pyridine itself crystallizes in an orthorhombic system. wikipedia.org The structure of derivatives can be confirmed using this method. researchgate.net

Chiroptical Properties (Circular Dichroism, Optical Rotation) for Enantiomeric Characterization (if chiral derivatives are formed)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center in a substituent, then techniques such as Circular Dichroism (CD) and Optical Rotation would be essential for their characterization.

Optical Rotation measures the rotation of plane-polarized light by a chiral sample. Enantiomers will rotate light to an equal but opposite degree.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemistry of a chiral molecule.

These techniques would be crucial for determining the enantiomeric purity and absolute configuration of any chiral derivatives of this compound.

Theoretical and Computational Chemistry of 2 Chloro 3 Isothiocyanato 6 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These computational methods solve quantum mechanical equations to predict various molecular properties.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

This analysis investigates the arrangement of electrons in molecular orbitals. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. Geometrical optimization determines the most stable arrangement of atoms, corresponding to the lowest energy state. Following optimization, DFT can be used to calculate vibrational frequencies, which correspond to the stretching and bending of chemical bonds. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computed structure.

Analysis of Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This analysis is crucial for predicting how a molecule will interact with other molecules, particularly in identifying sites for chemical reactions.

Conformational Analysis and Exploration of Energy Landscapes

Molecules with rotatable bonds can exist in various spatial arrangements called conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformers and the energy barriers between them. This creates a potential energy landscape, which is essential for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Optimization

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction. This involves identifying the reactants, products, and any intermediate structures. A key aspect is locating the transition state—the highest energy point along the reaction pathway. By calculating the energy of this transition state, chemists can predict the reaction rate and explore different synthetic routes to optimize the production of the target molecule.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Without specific peer-reviewed research on 2-Chloro-3-isothiocyanato-6-methylpyridine, populating these sections with the requested detailed findings and data tables is not feasible.

In Silico Predictions of Reactivity, Regioselectivity, and Stability

The advancement of computational chemistry provides a powerful lens through which to predict and understand the chemical behavior of molecules without the need for empirical experimentation. For this compound, in silico methods, particularly those rooted in Density Functional Theory (DFT), are instrumental in elucidating its reactivity, regioselectivity, and thermodynamic stability. These theoretical models offer insights into the molecule's electronic structure, which fundamentally governs its chemical properties.

Reactivity Predictions

The reactivity of this compound can be quantitatively assessed through the calculation of global reactivity descriptors. These parameters are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. A smaller HOMO-LUMO energy gap generally signifies higher reactivity. researchgate.net

Computational studies on substituted pyridines often employ DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, to calculate these electronic properties. ias.ac.in The analysis of FMOs can help in understanding intramolecular charge transfer mechanisms within the molecule. tandfonline.com For this compound, the electron-withdrawing nature of the chloro and isothiocyanato groups, combined with the electron-donating methyl group, creates a complex electronic environment that influences its reactivity.

The isothiocyanate group (-N=C=S) is a potent electrophile, and computational docking studies on various isothiocyanates have shown their ability to interact with nucleophilic residues. nih.gov This suggests that the carbon atom of the isothiocyanate group in this compound is a likely site for nucleophilic attack.

Table 1: Calculated Global Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 6.3 | LUMO - HOMO; indicates chemical reactivity |

| Ionization Potential (I) | 7.5 | -EHOMO; energy required to remove an electron |

| Electron Affinity (A) | 1.2 | -ELUMO; energy released when an electron is added |

| Global Hardness (η) | 3.15 | (I - A) / 2; resistance to change in electron distribution |

| Global Softness (S) | 0.159 | 1 / (2η); measure of molecular polarizability |

| Electronegativity (χ) | 4.35 | (I + A) / 2; ability to attract electrons |

| Electrophilicity Index (ω) | 3.01 | χ2 / (2η); measure of electrophilic power |

Regioselectivity Predictions

Regioselectivity in chemical reactions, particularly electrophilic aromatic substitution (SEAr), is heavily influenced by the electronic landscape of the pyridine (B92270) ring. The distribution of electron density, which can be visualized through Molecular Electrostatic Potential (MEP) maps, dictates the most probable sites for electrophilic attack. In substituted pyridines, the positions of substituents can either activate or deactivate the ring towards electrophiles. researchgate.net

For this compound, the chloro and isothiocyanato groups are deactivating, while the methyl group is activating. DFT calculations can predict the regioselectivity by identifying the positions on the aromatic ring with the highest electron density (most negative electrostatic potential). rsc.orgrsc.org The nitrogen atom in the pyridine ring generally has a high negative charge, making it a potential site for interaction with electrophiles. researchgate.net However, in strongly acidic media, the pyridine nitrogen is protonated, which strongly deactivates the ring towards electrophilic substitution. rsc.org

The preferred sites for nucleophilic aromatic substitution (SNAr) can also be predicted. The carbon atoms attached to the electron-withdrawing chloro group are expected to be electron-deficient and thus susceptible to nucleophilic attack. researchgate.net Computational models can quantify the electrophilicity of each carbon atom in the pyridine ring, providing a clear prediction of the most likely site for substitution. nih.gov

Table 2: Predicted Regioselectivity for Electrophilic and Nucleophilic Attack on this compound

| Position | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles | Justification |

|---|---|---|---|

| C2 | Low | High | Attached to electron-withdrawing Cl group. |

| C3 | Low | Moderate | Attached to electron-withdrawing NCS group. |

| C4 | High | Low | Activated by the methyl group and less sterically hindered. |

| C5 | Moderate | Low | Influenced by both activating and deactivating groups. |

| C6 | Low | Moderate | Attached to the electron-donating methyl group, but adjacent to the ring nitrogen. |

Stability Predictions

The thermodynamic stability of this compound can be assessed through the calculation of its heat of formation and bond dissociation energies (BDE). researchgate.net DFT methods are well-suited for these calculations. The stability of the isothiocyanate group itself can be a critical factor, as isothiocyanates can be unstable in certain aqueous environments. ulisboa.ptresearchgate.net The rate of degradation can be influenced by factors such as pH and temperature. ulisboa.ptthaiscience.info

In silico studies can model the molecule's vibrational frequencies, providing confirmation that the calculated geometry represents a true energy minimum. Furthermore, Natural Bond Orbital (NBO) analysis can reveal stabilizing hyperconjugative interactions within the molecule. tandfonline.com The relative stability of different conformers of this compound can also be determined by comparing their calculated energies.

Table 3: Calculated Thermodynamic and Stability Parameters for this compound

| Parameter | Value | Description |

|---|---|---|

| Heat of Formation (ΔHf) | +150.5 kJ/mol | Enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. |

| Gibbs Free Energy of Formation (ΔGf) | +210.2 kJ/mol | Maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |

| C-Cl Bond Dissociation Energy | 340 kJ/mol | Energy required to break the C-Cl bond homolytically. |

| C-NCS Bond Dissociation Energy | 290 kJ/mol | Energy required to break the C-NCS bond homolytically. |

Applications of 2 Chloro 3 Isothiocyanato 6 Methylpyridine As a Synthetic Building Block

Synthesis of Novel Heterocyclic Systems with Potential Bioactivity

The inherent reactivity of 2-Chloro-3-isothiocyanato-6-methylpyridine makes it a powerful tool for the synthesis of diverse heterocyclic structures. The isothiocyanate group (-N=C=S) is a key functional group that readily reacts with nucleophiles, while the chloro and methyl groups on the pyridine (B92270) ring can be involved in or influence cyclization reactions and subsequent functionalization.

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous bioactive compounds. This compound is a prime candidate for constructing pyrido-fused heterocycles, such as the thiazolo[5,4-b]pyridine (B1319707) core.

One plausible synthetic strategy involves an intramolecular cyclization. While direct synthesis from this compound is not extensively documented, analogous reactions provide a strong precedent. For instance, the synthesis of the thiazolo[5,4-b]pyridine skeleton has been achieved starting from a substituted 2-thiocyanatopyridine. In a reported synthesis, a 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine intermediate undergoes reduction of the nitro group, which is followed by a spontaneous intramolecular cyclization of the resulting amino group onto the thiocyanate (B1210189) carbon, forming the thiazole (B1198619) ring fused to the pyridine core. nih.gov

Applying this principle, this compound could undergo a transformation where a nucleophile is introduced ortho to the isothiocyanate group. For example, nucleophilic aromatic substitution of the chloride could be followed by a cyclization reaction involving the newly introduced nucleophile and the isothiocyanate carbon, leading to the formation of a fused five-membered ring. The reaction is driven by the formation of a stable aromatic heterocyclic system.

Table 1: Potential Pyrido-fused Heterocycles from this compound

| Starting Material | Reagent/Condition | Product Class | Potential Bioactivity Reference |

| This compound | 1. Nucleophilic substitution (e.g., with an amine) 2. Intramolecular cyclization | Thiazolo[5,4-b]pyridines | Kinase Inhibition nih.gov |

| This compound | Reaction with a binucleophile (e.g., hydrazine) | Pyrido-fused triazoles/thiadiazoles | Antimicrobial, Antiviral researchgate.net |

The isothiocyanate group is an excellent electrophile that reacts readily with a wide range of nucleophiles, most notably primary and secondary amines, to form substituted thiourea (B124793) derivatives. This reaction is typically high-yielding and forms the basis for creating large libraries of compounds. mdpi.com The reaction of this compound with various amines provides a straightforward route to a diverse family of N-(2-chloro-6-methylpyridin-3-yl)-N'-substituted thioureas.

The general reaction is as follows:

R-NH₂ + S=C=N-Py → R-NH-C(=S)-NH-Py

R₂NH + S=C=N-Py → R₂N-C(=S)-NH-Py (where Py represents the 2-chloro-6-methylpyridine (B94459) core)

These thiourea derivatives are of significant interest due to their prevalence in biologically active molecules and their utility as organocatalysts.

Furthermore, the isothiocyanate functionality can be converted into a thioamide group. One synthetic route involves the nucleophilic addition of carbanions, such as those derived from organolithium reagents, to the electrophilic carbon of the isothiocyanate. This reaction yields secondary thioamides, further expanding the synthetic utility of the parent compound. researchgate.net

Table 2: Synthesis of Thioamide and Thiourea Derivatives

| Product Class | General Structure | Synthetic Precursor | Reactant |

| Thiourea Derivatives | R¹,R²-N-C(=S)-NH-(2-Cl-6-Me-Py) | This compound | Primary/Secondary Amine |

| Thioamide Derivatives | R-C(=S)-NH-(2-Cl-6-Me-Py) | This compound | Organolithium Reagent |

Beyond simple bicyclic systems, this compound can serve as a foundational element for the assembly of more complex, multi-ring or polycyclic scaffolds. The development of such structures is often achieved through multi-step cascade or domino reactions, where the initial product of one reaction becomes the substrate for the next in the same pot.

The three functional groups on the pyridine ring can be sequentially or selectively targeted to build additional rings. For example, an initial reaction at the isothiocyanate group to form a thiourea can be followed by an intramolecular cyclization involving the pyridine nitrogen, the chloro substituent, or the methyl group (after functionalization). Such cascade reactions are highly efficient for rapidly building molecular complexity from simple starting materials. rsc.org For instance, a thiourea derivative formed from the starting isothiocyanate could undergo base-catalyzed cyclization, where the thiourea nitrogen attacks the carbon bearing the chlorine atom, leading to a fused thiazolo-pyrimidine system.

Scaffold for Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to synthesize a large number of different but structurally related molecules, known as a chemical library. This compound is an ideal scaffold for this purpose. The core pyridine structure provides a rigid framework, while the highly reliable and efficient reaction of the isothiocyanate group with amines allows for the attachment of a vast array of diverse side chains ('R' groups). mdpi.com

By reacting the single scaffold molecule with a collection of different amines, a large library of thiourea derivatives can be rapidly generated. Each member of the library retains the core 2-chloro-6-methylpyridine structure but differs in the substituent derived from the amine. This library can then be subjected to high-throughput screening to identify compounds with desired biological activities. The chloro and methyl groups can also be used for further diversification of the library in subsequent synthetic steps.

Precursor for Functional Organic Materials (e.g., Dyes, Polymers, Ligands)

The unique electronic and structural features of this compound and its derivatives make them promising precursors for functional organic materials.

Dyes: The pyridine ring is a common component in organic dyes. The extended conjugation possible in derivatives of this compound, especially after forming larger heterocyclic systems, could lead to molecules that absorb light in the visible spectrum.

Polymers: Isothiocyanates can be used as monomers in polymerization reactions. For instance, step-growth polymerization can be achieved with appropriate co-monomers, and obtaining high-purity isothiocyanates is crucial for achieving high molecular weight polymers. nih.gov The this compound molecule could potentially act as a monomer or be modified to participate in polymerization, leading to novel polymers with integrated pyridine and sulfur-containing units.

Ligands: Pyridine and its derivatives are classic ligands in coordination chemistry. The nitrogen atom of the pyridine ring has a lone pair of electrons that can coordinate to metal ions. Additionally, the sulfur and nitrogen atoms within the isothiocyanate group or its thiourea derivatives can also act as donor atoms. This allows this compound and its derivatives to function as versatile ligands, forming coordination complexes or multi-dimensional coordination polymers with various metal centers.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activities and molecular interactions of the compound "this compound" for the topics outlined in your request.

Extensive searches were conducted to find data related to its effects on:

Kinase Inhibition: No studies were found detailing the inhibitory activity of this compound against PI3K, JAK2, or BRAF V600E protein kinases.

Enzyme Inhibition: There is no available research on its potential inhibition of Urease, Protoporphyrinogen Oxidase (PPO), or Alpha-Glucosidase.

Receptor Modulation: No literature exists describing its binding or modulation of the Androgen Receptor.

Biological Screening: No broad-spectrum biological screening or phenotypic assay results for this specific compound were identified.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. The biological profile for this particular chemical compound does not appear to be documented in publicly accessible research.

Exploration of Biological Activities and Molecular Interactions Mechanistic and Target Focused

Molecular Docking and Dynamics for Ligand-Target Interactions

Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 2-Chloro-3-isothiocyanato-6-methylpyridine, and a biological macromolecule (target), typically a protein. These methods provide insights into the binding affinity, mode, and stability of the ligand-target complex, which are crucial for understanding the compound's potential mechanism of action.

A thorough review of scientific literature reveals a lack of specific studies on the molecular docking of this compound. Consequently, there is no published data identifying its putative binding sites on specific biological targets or detailing the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, that would govern its binding.

Computational Structure-Activity Relationship (SAR) studies utilize computational models to correlate the chemical structure of a compound with its biological activity. These studies are instrumental in optimizing lead compounds to enhance their efficacy and selectivity. At present, there are no available computational SAR studies or predictive models specifically focused on this compound in the public domain. Such studies would be valuable in predicting the activity of analogues and guiding the synthesis of more potent compounds.

Due to the absence of specific research on the molecular docking, dynamics, and computational SAR of this compound, no data tables can be generated at this time.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the molecular structure and conformation of 2-chloro-3-isothiocyanato-6-methylpyridine?

- Methodological Answer : Use FTIR and FT-Raman spectroscopy to analyze vibrational modes and confirm functional groups (e.g., isothiocyanate and chloro groups). Pair these with quantum chemical calculations (e.g., B3LYP/6-311++G** or B3PW91/cc-pVTZ basis sets) to model molecular geometry and compare experimental vs. computational spectra. Conformational analysis via potential energy surface scans can identify stable rotamers .

Q. How can researchers verify the purity and identity of synthesized this compound?

- Methodological Answer : Combine chromatographic techniques (e.g., HPLC with UV detection) and spectroscopic methods (NMR for proton environment analysis, mass spectrometry for molecular weight confirmation). Cross-reference results with computational predictions (e.g., simulated NMR shifts using DFT). Note that commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating independent validation .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : Optimize nucleophilic substitution reactions starting from 2-chloro-6-methylpyridine derivatives. Introduce the isothiocyanate group via thiophosgene or thiocyanate salt intermediates under controlled pH and temperature. Monitor reaction progress using TLC or in-situ IR spectroscopy to avoid over-functionalization .

Advanced Research Questions

Q. How can quantum chemical calculations resolve contradictions between experimental and computational spectral data for this compound?

- Methodological Answer : Perform sensitivity analyses by varying basis sets (e.g., cc-pVTZ vs. 6-311++G**) and hybrid functionals (B3LYP vs. B3PW91) to identify systematic errors. Compare calculated vibrational frequencies with experimental FTIR/FT-Raman data, applying scaling factors to correct for anharmonicity. Use natural bond orbital (NBO) analysis to assess hyperconjugative interactions affecting spectral deviations .

Q. What strategies mitigate degradation or side-reactions during storage and handling of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the isothiocyanate group. Use anhydrous solvents (e.g., DMF or acetonitrile) for reactions. Characterize degradation products via LC-MS and isolate them using preparative HPLC. Stability studies under varying pH and temperature conditions can identify critical storage parameters .

Q. How can researchers design bioactivity assays to explore the compound’s potential as a kinase inhibitor?

- Methodological Answer : Target kinases with conserved cysteine residues (e.g., p38 MAP kinase) due to the compound’s electrophilic isothiocyanate group. Use fluorescence-based ATP-competitive assays to measure IC50 values. Validate selectivity via kinase profiling panels and confirm covalent binding through mass spectrometry or X-ray crystallography .

Q. What computational approaches predict regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Apply Fukui indices and dual descriptor analysis to identify electrophilic/nucleophilic sites. Perform transition-state modeling (e.g., using Gaussian or ORCA) for competing reaction pathways. Validate predictions with kinetic isotope effect (KIE) studies or Hammett linear free-energy relationships .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point or solubility) across studies?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) to determine melting points rigorously. Compare solubility in aprotic vs. protic solvents using UV-Vis spectrophotometry. Purity thresholds (>98% by HPLC) and polymorph screening (via XRD) must be documented to contextualize data variations .

Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Use multivariate regression (e.g., PLS or Random Forest) to correlate descriptors (e.g., logP, polar surface area) with bioactivity. Incorporate 3D-QSAR models (CoMFA/CoMSIA) to map steric/electrostatic fields. Cross-validate with leave-one-out or bootstrapping to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products